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Introduction

Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to
study the dynamics and concentrations of fluorescently labeled molecules in a microscopic
observation volume. The choice of fluorophore is critical for obtaining high-quality FCS data.
Rhodamine 101 (Rh101), a member of the rhodamine family of dyes, is a highly photostable
and bright fluorophore, making it a suitable candidate for FCS applications, particularly those
requiring high signal-to-noise ratios or involving two-photon excitation.[1][2]

These application notes provide an overview of the properties of Rhodamine 101 relevant to
FCS and a detailed protocol for its use in instrument calibration and measurement.

Key Properties of Rhodamine 101 for FCS

Rhodamine 101 exhibits excellent photophysical properties that are advantageous for FCS
experiments. Its high fluorescence quantum yield and molar absorption coefficient contribute to
a strong fluorescence signal, which is essential for minimizing measurement times and laser
power, thereby reducing phototoxicity in live-cell experiments. Its exceptional photostability
ensures that fluorescence fluctuations are primarily due to diffusion rather than photobleaching.
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Data Presentation: Photophysical and Diffusion
Properties

The following tables summarize the key quantitative data for Rhodamine 101 and other

common rhodamine dyes used in FCS.

Table 1: Photophysical Properties of Rhodamine 101

Property Value Solvent/Conditions
Molecular Weight 490.59 g/mol
One-Photon Absorbance Max

565 - 568 nm Ethanol/Methanol[1][2]
(A_ex)
One-Photon Emission Max

595 nm Ethanol[1]
(A_em)
Two-Photon Absorbance Max ]

~780 nm Various Solvents[2][3]
(A_2P-ex)
Two-Photon Absorption Cross- ]

~100 - 250 GM Various Solvents[2][3]

Section (0_2)

Soluble in Methanol, Ethanol,

Solubility DMSO

Note: GM stands for Goeppert-Mayer units (1 GM = 10~>° cm#-s-photon~1).
Table 2: Diffusion Coefficients of Common Rhodamine Dyes for FCS Calibration

While Rhodamine 101 is an excellent fluorophore, Rhodamine 6G (R6G) and Rhodamine 110
(R110) are more commonly used as calibration standards due to their extensively
characterized diffusion coefficients.[4][5] The confocal volume of the FCS instrument should be
calibrated using a standard with a precisely known diffusion coefficient.
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Diffusion Coefficient (D) in

Fluorophore Measurement Method

water at 25°C
Rhodamine 6G 4.14 + 0.05 x 1071° m?/s Dual-Focus FCS (2fFCS)[6]
_ 4.4 x 1071° m?/s (revised
Rhodamine 110 PFG-NMR / FCS[4]
value)

Pulsed Field Gradient NMR

Rhodamine B 45+ 0.4 x1071° m2/s
(PFG-NMR)[6]

Pulsed Field Gradient NMR

Rhodamine 123 46 +0.4x1071°m2/s
(PFG-NMR)[6]

Principles and Workflows
Principle of Fluorescence Correlation Spectroscopy

FCS measures the fluctuation of fluorescence intensity as fluorescent molecules diffuse
through a tiny, fixed observation volume (typically ~1 femtoliter) created by a focused laser
beam. These fluctuations are analyzed by a temporal autocorrelation function, G(t), which
yields quantitative information about the average number of molecules (N) in the volume (and
thus concentration) and their average transit time (1_D). The diffusion coefficient (D) is

inversely proportional to T_D.
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Fig. 1: Principle of Fluorescence Correlation Spectroscopy (FCS).

General Experimental Workflow

The process of conducting an FCS experiment involves careful sample preparation, instrument
setup and calibration, data acquisition, and rigorous data analysis.
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Fig. 2: General experimental workflow for an FCS measurement.
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Experimental Protocols

This section provides a detailed methodology for performing FCS measurements.

Protocol 1: Instrument Calibration with a Standard Dye

Objective: To determine the dimensions (radial radius wo and axial radius zo) of the effective
confocal volume using a fluorescent standard with a known diffusion coefficient (e.g.,
Rhodamine 6G).

Materials:

e Rhodamine 6G (or Rhodamine 110)

o High-purity water (Milli-Q or equivalent) or PBS

o DMSO (for stock solution)

e Microcentrifuge tubes

e Imaging dishes with #1.5 glass coverslip bottom (e.g., MatTek dishes)
Procedure:

e Stock Solution Preparation:

o Prepare a 10 pM stock solution of Rhodamine 6G in high-purity water or DMSO. Store in
the dark at 4°C.

e Working Solution Preparation:

o Dilute the stock solution in high-purity water to a final concentration of approximately 10-
50 nM. This concentration range ensures that only a few molecules are in the confocal
volume at any given time, which is optimal for FCS.

e Instrument Setup:

o Turn on the FCS system, including lasers and detectors. Allow the system to warm up for
at least 30 minutes for stability.
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o Select the appropriate laser line for Rhodamine 6G (e.g., 514 nm or 532 nm).

o Set the laser power to a low level (typically < 10 uW at the objective) to minimize
photobleaching and saturation.

o Align the pinhole to maximize the detected fluorescence signal per molecule.
e Sample Measurement:
o Pipette the working solution into the imaging dish.

o Place the dish on the microscope stage and focus into the solution, approximately 20 um
above the coverslip surface to avoid surface effects.

o Perform a series of FCS measurements (e.g., 10-20 repetitions of 10-30 seconds each) to
ensure statistical robustness.

o Data Analysis and Calibration:
o Average the autocorrelation curves from the repeated measurements.

o Fit the averaged curve with a 3D diffusion model (including a triplet state component if
necessary).

o The model for a single diffusing species is: G(1) = (1/N) *[1/ (1 + t/T_D)] *[1 / sqrt(1 +
(wo?/z0?) * (T/T_D))] * [1 + (T/(1-T)) * exp(-t/t_T)]

o Using the known diffusion coefficient (D) for Rhodamine 6G (e.g., 4.14 x 10~1° m?/s),
calculate the radial radius of the confocal volume (wo) from the fitted diffusion time (t_D)
using the equation: T_D = wo?/ 4D.

o The structure parameter (S = zo/wo) can be determined from the fit and used to calculate
the axial radius (zo). The effective volume can then be calculated as V_eff = m"(3/2) * wo? *

Zo.

Protocol 2: Measuring an Unknown Sample with
Rhodamine 101 Label
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Objective: To determine the diffusion coefficient and concentration of a molecule of interest
labeled with Rhodamine 101.

Procedure:

Sample Preparation:

o Prepare your Rhodamine 101-labeled sample (e.g., protein, nanoparticle, etc.) in a
suitable buffer. The optimal concentration should be determined empirically but will
typically be in the low nanomolar range.

Instrument Setup:

o Use the same instrument settings (laser power, pinhole position, etc.) as determined
during the calibration (Protocol 1).

o Select the appropriate laser line for Rhodamine 101 (e.g., 561 nm).

Data Acquisition:

o Perform FCS measurements on the Rhodamine 101-labeled sample as described in
Protocol 1, Step 4.

Data Analysis:
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Fig. 3: Workflow for analyzing FCS data.

o Average the autocorrelation curves.

o Fit the averaged curve with an appropriate diffusion model. For complex samples, a two-
component or anomalous diffusion model may be necessary.

o From the fit, determine the diffusion time (t_D) and the average number of molecules (N).

o Calculate the diffusion coefficient (D) of your sample using the calibrated wo value: D =
wo? / 41_D.

o Calculate the concentration (C) using the calibrated effective volume (V_eff): C=N/
(V_eff * N_A), where N_A is Avogadro's number.

Conclusion
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Rhodamine 101 is a valuable tool for Fluorescence Correlation Spectroscopy due to its high
brightness and photostability. While less common as a primary calibrant than Rhodamine 6G,
its robust performance makes it an excellent choice for labeling molecules of interest in
diffusion and concentration studies, especially in demanding applications like two-photon FCS.
By following standardized protocols for calibration and measurement, researchers can leverage
the superior properties of Rhodamine 101 to obtain high-quality, reproducible FCS data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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